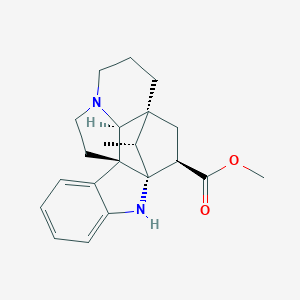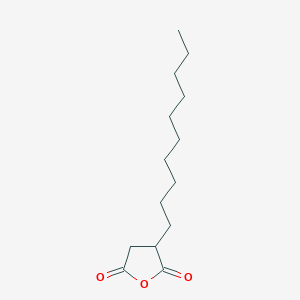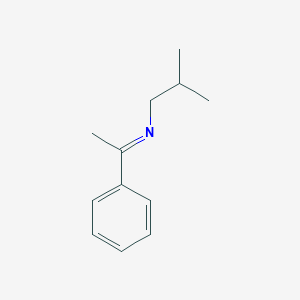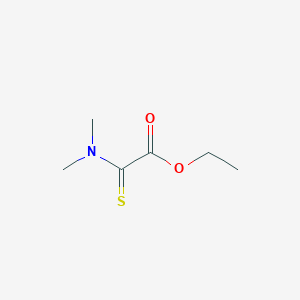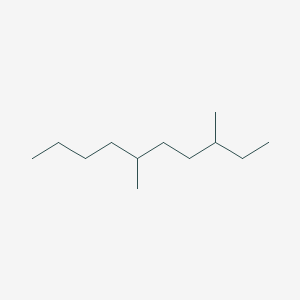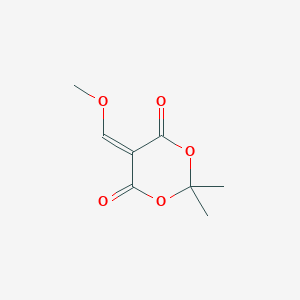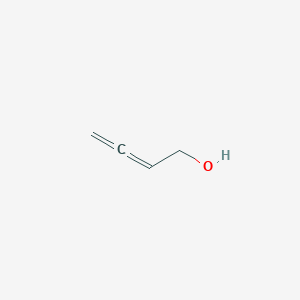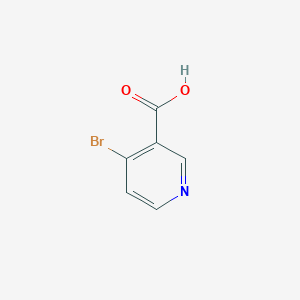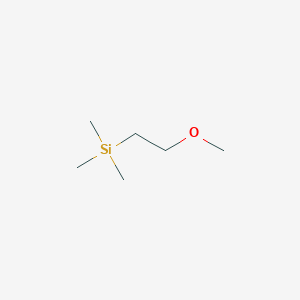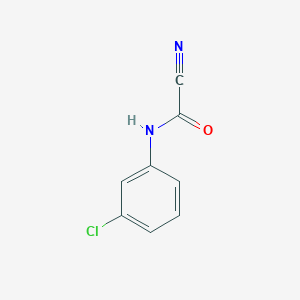
N-(3-chlorophenyl)-1-cyanoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-cyanoformamide, also known as SRI-37330, is a chemical compound with potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-1-cyanoformamide involves binding to the SERT protein and preventing the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the brain, which can have various effects on mood, behavior, and physiology.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(3-chlorophenyl)-1-cyanoformamide depend on the concentration and duration of exposure. At low concentrations, it can enhance serotonin signaling and produce antidepressant-like effects in animal models. At higher concentrations, it can cause serotonin toxicity and neurotoxicity, which can lead to seizures, hyperthermia, and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-1-cyanoformamide in lab experiments is its selectivity for the SERT protein, which allows for more precise manipulation of serotonin signaling compared to other drugs that target multiple serotonin receptors. However, one limitation is its potential toxicity and the need for careful dosing and monitoring to avoid adverse effects.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-1-cyanoformamide. One area of interest is its potential as a therapeutic agent for depression and other mood disorders, given its ability to enhance serotonin signaling. Another area of interest is its use as a tool for studying the role of serotonin in various physiological and pathological processes, such as pain perception, appetite regulation, and addiction. Additionally, further research is needed to elucidate the mechanisms underlying its potential toxicity and to develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-1-cyanoformamide involves the reaction of 3-chlorobenzyl chloride with potassium cyanate in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) and typically requires heating under reflux for several hours. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-cyanoformamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction.
Propriétés
Numéro CAS |
15313-46-9 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)-1-cyanoformamide |
Formule moléculaire |
C8H5ClN2O |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-cyanoformamide |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
Clé InChI |
JWDYTQCFUCWWOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C#N |
Autres numéros CAS |
15313-46-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
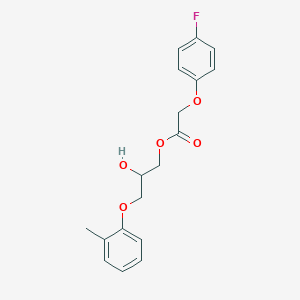
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
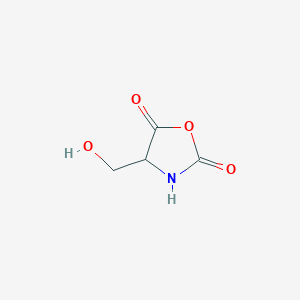
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
